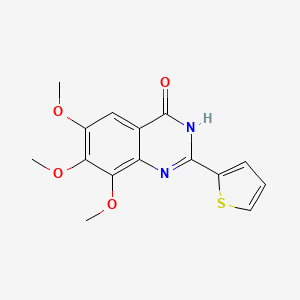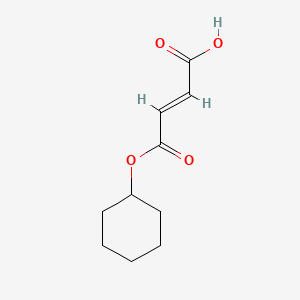![molecular formula C9H13NO B13816499 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)-2-azabicyclo[220]hex-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of photochemistry to induce cycloaddition reactions. For instance, the preparation of similar bicyclic compounds has been achieved through [2+2] cycloaddition reactions using photochemical methods .
Industrial Production Methods
Industrial production of this compound would likely involve scalable photochemical processes. Flow photochemistry has been explored as a method to enhance the throughput and efficiency of such reactions, reducing reaction times significantly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor.
Industry: It can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Dewar lactone: Another bicyclic compound with similar synthetic applications.
Uniqueness
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to its azabicyclo structure, which imparts different chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)5-10-8-4-3-7(8)9(10)11/h3-4,6-8H,5H2,1-2H3 |
Clave InChI |
PEGKPXVCUUNENU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2C=CC2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)








![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)

